(1S,3R)-3-methylcyclohexan-1-amine
Overview
Description
(1S,3R)-3-methylcyclohexan-1-amine, also known as (−)-cis-1-amino-3-methylcyclohexane or 1R,3S-AMCX, is a chiral amine that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of (1S,3R)-3-methylcyclohexan-1-amine is not fully understood. However, it has been suggested that it may act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor and may also modulate the activity of other neurotransmitter systems such as dopamine and serotonin.
Biochemical And Physiological Effects
Studies have shown that (1S,3R)-3-methylcyclohexan-1-amine may have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its potential cognitive-enhancing effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1S,3R)-3-methylcyclohexan-1-amine for lab experiments is its chiral nature. This allows researchers to study the effects of both the (1S,3R) and (1R,3S) enantiomers separately. However, one limitation is that it may be difficult to obtain pure enantiomers, which can make it challenging to study their individual effects.
Future Directions
There are several future directions for the study of (1S,3R)-3-methylcyclohexan-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential as a cognitive enhancer. Studies have shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand the effects of the individual enantiomers of (1S,3R)-3-methylcyclohexan-1-amine and their potential therapeutic applications.
Synthesis Methods
The synthesis of (1S,3R)-3-methylcyclohexan-1-amine can be achieved through several methods. One of the most common methods involves the reduction of 3-methylcyclohexanone using sodium borohydride, followed by the addition of an amine to the resulting alcohol. Another method involves the reduction of 3-methylcyclohexanone with lithium aluminum hydride, followed by the addition of an amine to the resulting alcohol.
Scientific Research Applications
(1S,3R)-3-methylcyclohexan-1-amine has been studied for its potential therapeutic applications in several areas, including as an analgesic, antidepressant, and antipsychotic. Research has also shown that it may have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1S,3R)-3-methylcyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287044 | |
Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-methylcyclohexan-1-amine | |
CAS RN |
64869-63-2 | |
Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64869-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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